molecular formula C15H15N3OS B4509765 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-6-carboxamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-6-carboxamide

Cat. No.: B4509765
M. Wt: 285.4 g/mol
InChI Key: XROATWZBDNMHAO-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-6-carboxamide is a heterocyclic compound featuring a thiazole ring fused with an indole-carboxamide moiety. The thiazole component contains dimethyl substituents at positions 4 and 5, while the indole group is methylated at position 1 and functionalized with a carboxamide at position 6. The compound’s hydrophobic regions (dimethyl thiazole, methyl indole) likely confer moderate solubility in organic solvents, as observed in similar thiazole derivatives .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methylindole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-9-10(2)20-15(16-9)17-14(19)12-5-4-11-6-7-18(3)13(11)8-12/h4-8H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROATWZBDNMHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC3=C(C=C2)C=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-6-carboxamide typically involves the reaction of 4,5-dimethylthiazole with 1-methylindole-6-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thiosemicarbazide and acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block specific receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related analogs, emphasizing key differences in molecular architecture and bioactivity:

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Structural Highlights Biological Activities
Target Compound : N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-6-carboxamide ~C₁₆H₁₆N₄OS ~320–360 Dual heterocyclic framework (thiazole + indole); methyl and carboxamide substituents Antimicrobial, anticancer (inferred from thiazole-indole hybrids)
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2-ylidene]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide C₂₃H₂₂N₈OS 482.5 Triazolo-pyridazine and piperidine groups Multifaceted mechanism; moderate solubility in organics
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₁₉H₂₂N₆OS 390.5 Pyrazolo-pyridine core; isopropyl substituent Anti-inflammatory, anticancer (modulates signaling pathways)
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide C₂₁H₁₈N₆O₂S 426.5 Benzotriazinone moiety; planar aromatic system Lead compound for derivatives; enhanced binding to macromolecules
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₁₈H₂₃N₅OS 357.5 Di-isopropyl pyrazolo-pyridine Antimicrobial, anticancer (broad-spectrum activity)
2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2-ylidene]acetamide C₂₁H₁₉N₃O₃S 393.5 Furochromen core; conjugated π-system Potential antimicrobial/anticancer (disrupts cellular processes)

Key Differentiators

Heterocyclic Diversity: The target compound’s indole-thiazole hybrid distinguishes it from analogs with pyridazine (), pyrazolo-pyridine (), or benzotriazinone () systems. Indole’s planar structure and electron-rich environment may enhance binding to aromatic residues in biological targets . Substituent positioning (e.g., 1-methyl indole vs. 3-phenyl triazolo-pyridazine in ) influences solubility and target specificity. The carboxamide at indole-C6 optimizes hydrogen-bonding interactions compared to simpler thiazole derivatives like 6-methylthiazole .

Biological Activity: Thiazole-indole hybrids exhibit broader activity spectra than single-heterocycle analogs. For example, benzotriazinone-containing compounds () show promise as lead structures but lack the indole’s versatility in modulating diverse pathways . Pyrazolo-pyridine derivatives () prioritize anti-inflammatory activity, whereas the target compound’s indole component may synergize with thiazole to enhance anticancer effects .

Physicochemical Properties: The target’s moderate hydrophobicity (from dimethyl thiazole and methyl indole) balances membrane permeability and aqueous solubility, unlike highly hydrophobic furochromen derivatives () . Carboxamide groups in analogs (e.g., ) improve solubility compared to non-polar substituents like isopropyl () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-6-carboxamide

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